5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine
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Overview
Description
5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a fluorine atom at position 5 and a 2-[(2-methylphenyl)methoxy] substituent at position 2 of the pyrimidine ring. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the substituents on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenyl isocyanate: Another fluorinated aromatic compound with different functional groups.
4-Fluoro-2-methylphenol: A structurally similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-fluoro-2-[(2-methylphenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9-4-2-3-5-10(9)8-16-12-14-6-11(13)7-15-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXMAKNCPMVCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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